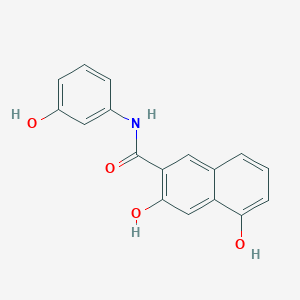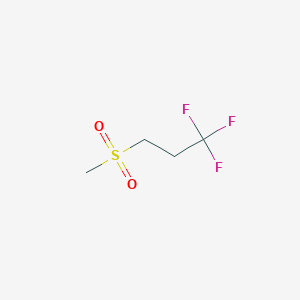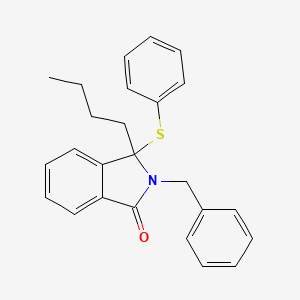
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is a naphthalene-based compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene core with hydroxyl groups and a carboxamide linkage, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phenolic compounds.
Reaction Conditions: The hydroxylation of naphthalene derivatives is achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Carboxamide Formation: The carboxamide linkage is introduced through reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
化学反応の分析
Types of Reactions
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in developing new materials, dyes, and other industrial applications.
作用機序
The mechanism of action of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit lactate dehydrogenase, an enzyme crucial for energy production in certain parasites . The compound binds to the enzyme’s active site, disrupting its function and leading to the inhibition of parasite growth.
類似化合物との比較
Similar Compounds
2,6-Naphthalenedicarboxylic Acid: Another naphthalene-based compound with carboxylic acid groups.
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic Acid: A naphthalene derivative with bromine and hydroxyl groups.
Uniqueness
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives. Its ability to selectively inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications.
特性
CAS番号 |
265309-06-6 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
3,5-dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4/c19-12-5-2-4-11(8-12)18-17(22)14-7-10-3-1-6-15(20)13(10)9-16(14)21/h1-9,19-21H,(H,18,22) |
InChIキー |
PSRVKITYLXZHCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)NC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)

![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
